(E)-1-Aminopropan-2-one oxime

Catalog No.
S13485722
CAS No.
2017-90-5
M.F
C3H8N2O
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-1-Aminopropan-2-one oxime

CAS Number

2017-90-5

Product Name

(E)-1-Aminopropan-2-one oxime

IUPAC Name

(NE)-N-(1-aminopropan-2-ylidene)hydroxylamine

Molecular Formula

C3H8N2O

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C3H8N2O/c1-3(2-4)5-6/h6H,2,4H2,1H3/b5-3+

InChI Key

RBDWAFZCAZEDON-HWKANZROSA-N

Canonical SMILES

CC(=NO)CN

Isomeric SMILES

C/C(=N\O)/CN

(E)-1-Aminopropan-2-one oxime is an organic compound belonging to the oxime family, characterized by the presence of a C=N-OH functional group. Its chemical structure can be represented as follows:

C3H8N2O\text{C}_3\text{H}_8\text{N}_2\text{O}

This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The oxime functional group is typically formed through the reaction of hydroxylamine with carbonyl compounds, leading to various derivatives with diverse biological and chemical properties.

  • Oxidation: Oximes can be oxidized to form nitriles or other nitrogen-containing compounds. Common oxidants used in this process include meta-chloroperoxybenzoic acid (m-CPBA) and other peracids.
  • Reduction: The reduction of oximes typically yields amines. Hydrosilanes and boron-based catalysts are often employed for this purpose.
  • Substitution: Oximes can undergo substitution reactions, allowing the formation of various derivatives, including oxime ethers. Reagents such as alkyl or aryl halides are commonly used in these reactions.

Major Products

  • Oxidation Products: Nitriles
  • Reduction Products: Amines
  • Substitution Products: Oxime ethers

Research indicates that (E)-1-Aminopropan-2-one oxime exhibits significant biological activity, particularly in medicinal chemistry. Oximes are known to serve as antidotes for organophosphate poisoning, demonstrating their potential utility in toxicology and pharmacology. Additionally, they function as intermediates in the synthesis of various pharmacologically active compounds, contributing to their relevance in drug development.

The synthesis of (E)-1-Aminopropan-2-one oxime is primarily achieved through the condensation of 1-aminopropan-2-one with hydroxylamine. This reaction typically occurs under acidic or basic conditions in an aqueous medium, facilitating the formation of the oxime bond.

Industrial Production

In industrial settings, the synthesis often involves optimizing reaction conditions to maximize yield and purity. Hydroxylamine derivatives are reacted with ketones or aldehydes under controlled conditions to produce high-quality oximes.

(E)-1-Aminopropan-2-one oxime has several applications across different fields:

  • Medicinal Chemistry: As an intermediate for synthesizing drugs and as an antidote for specific types of poisoning.
  • Organic Synthesis: It acts as a versatile precursor for creating various organic compounds, including heterocycles.
  • Bioconjugation: The oxime ligation reaction is utilized in preparing bioconjugates, such as polymer-protein complexes and peptide dendrimers.

Studies exploring the interactions of (E)-1-Aminopropan-2-one oxime with biological systems have revealed its role in various biochemical pathways. Its mechanism of action typically involves forming a stable oxime bond with electrophilic carbonyl groups, which can be catalyzed by nucleophilic catalysts like aniline. This reactivity highlights its potential in developing therapeutic agents and understanding metabolic processes.

Several compounds share structural similarities with (E)-1-Aminopropan-2-one oxime. Here are some notable examples:

Compound NameStructure TypeUnique Features
AldoximesR-CH=N-OHContains aldehyde-derived structures; less reactive than ketoximes.
KetoximesRR’C=N-OHDerived from ketones; generally more stable than aldoximes.
Oxime EthersRR’C=N-O-RFormed from the reaction of oximes with alcohols; useful in organic synthesis.

Uniqueness

(E)-1-Aminopropan-2-one oxime is unique due to its specific structure that includes an amino group, enhancing its reactivity compared to traditional aldoximes and ketoximes. This structural feature allows it to participate in a broader range of

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

88.063662883 g/mol

Monoisotopic Mass

88.063662883 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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